molecular formula C9H9BrN2 B1519942 4-Bromo-1,3-dimethyl-1H-indazole CAS No. 1159511-76-8

4-Bromo-1,3-dimethyl-1H-indazole

Cat. No. B1519942
CAS RN: 1159511-76-8
M. Wt: 225.08 g/mol
InChI Key: UYDBSDZCDWTRGM-UHFFFAOYSA-N
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Description

“4-Bromo-1,3-dimethyl-1H-indazole” is a chemical compound with the molecular weight of 225.09 . It is a solid substance stored at ambient temperature . The IUPAC name for this compound is 4-bromo-1,7-dimethyl-1H-indazole .


Synthesis Analysis

The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 22 bonds, including 13 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrazole .


Chemical Reactions Analysis

The chemical reactions of 1H-indazole involve transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

“this compound” is a solid substance stored at ambient temperature . It has a molecular weight of 225.09 .

Scientific Research Applications

Bromodomain Ligands

4-Bromo-1,3-dimethyl-1H-indazole is structurally related to compounds used as bromodomain ligands. For example, 3,5-dimethylisoxazole derivatives, which have a structural similarity to this compound, are used as potent bromodomain ligands. These compounds are vital for understanding the interaction between bromodomains and acetylated histones, which play a crucial role in gene transcription regulation (Hewings et al., 2011) (Hewings et al., 2013).

Corrosion Inhibitors

Compounds structurally related to this compound, like heterocyclic diazoles, have been studied for their inhibitive properties against iron corrosion in acidic environments. These studies contribute to the understanding of corrosion mechanisms and the development of effective corrosion inhibitors (Babić-Samardžija et al., 2005).

Nitric Oxide Receptor Activators

Indazole derivatives, similar in structure to this compound, have been identified as activators of the nitric oxide receptor, soluble guanylate cyclase. These studies are significant for understanding the role of these compounds in biological systems, particularly in the regulation of blood flow and platelet aggregation (Selwood et al., 2001).

Cancer Research

Indazole derivatives have been investigated for their potential in cancer treatment, particularly in the development of small-molecule inhibitors targeting bromodomains. These studies contribute to the search for new therapeutic strategies in cancer treatment (Yang et al., 2020).

Bromodomain Inhibitors in Colorectal Cancer

Research has explored the use of 3,5-dimethylisoxazole derivatives as inhibitors of bromodomain-containing protein 4 (BRD4), highlighting their potential in treating colorectal cancer. This research is significant in the ongoing effort to develop more effective cancer therapies (Yang et al., 2020).

Soluble Guanylate Cyclase Activation

Investigations into the role of indazole derivatives as activators of soluble guanylate cyclase have implications for their use in managing cardiovascular diseases and conditions related to blood flow regulation (Selwood et al., 2001).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions in the study of 1H-indazole involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

4-bromo-1,3-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-9-7(10)4-3-5-8(9)12(2)11-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDBSDZCDWTRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301695
Record name 4-Bromo-1,3-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159511-76-8
Record name 4-Bromo-1,3-dimethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,3-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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